1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanol

Synthetic Chemistry Heterocyclic Chemistry Functional Group Interconversion

1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanol (also indexed as 1-(Pyrazolo[1,5-a]pyridin-3-yl)ethan-1-ol, CAS 127717-29-7) is a fused heterocyclic building block combining a pyrazolo[1,5-a]pyridine core with a secondary alcohol substituent at the 3-position. This scaffold is widely utilized in kinase inhibitor discovery programs—including p38 MAPK, PI3K, ERK, and RET inhibitors—due to its favorable binding properties, yet the specific chemical behavior of the 3-(1-hydroxyethyl) substituent is highly differentiated from other close analogs such as the 3-ethanone (ketone), 3-hydroxymethyl (methanol), and 2-ethanol positional isomers.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
Cat. No. B15248393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanol
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCC(C1=C2C=CC=CN2N=C1)O
InChIInChI=1S/C9H10N2O/c1-7(12)8-6-10-11-5-3-2-4-9(8)11/h2-7,12H,1H3
InChIKeyRCBIIYKMZILLPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanol Remains a Strategic Heterocyclic Alcohol Building Block for Medicinal Chemistry Procurement


1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanol (also indexed as 1-(Pyrazolo[1,5-a]pyridin-3-yl)ethan-1-ol, CAS 127717-29-7) is a fused heterocyclic building block combining a pyrazolo[1,5-a]pyridine core with a secondary alcohol substituent at the 3-position . This scaffold is widely utilized in kinase inhibitor discovery programs—including p38 MAPK, PI3K, ERK, and RET inhibitors—due to its favorable binding properties, yet the specific chemical behavior of the 3-(1-hydroxyethyl) substituent is highly differentiated from other close analogs such as the 3-ethanone (ketone), 3-hydroxymethyl (methanol), and 2-ethanol positional isomers [1].

Kinase inhibitor discovery programs — fused pyrazolo[1,5-a]pyridine scaffold reported in p38 MAPK, PI3K, ERK, and RET inhibitor research
Stereochemical-control synthesis routes — chiral secondary alcohol at the 3-position supports enantioselective workflows; (1S)-enantiomer available
Divergent reactivity from close analogs — 3-(1-hydroxyethyl) substituent gives distinct acid-catalyzed and coupling outcomes vs. ketone, hydroxymethyl, and 2-ethanol positional isomers

Why Generic Pyrazolo[1,5-a]pyridine Analogs Cannot Substitute for the 3-Ethanol Derivative in Key Synthetic Sequences


The pyrazolo[1,5-a]pyridine scaffold is highly sensitive to both the position and nature of ring substituents. Simple substitution of the 3-(1-hydroxyethyl) group with a 3-ethanone (ketone) or 3-hydroxymethyl (methanol) analog results in fundamentally divergent chemical reactivity that precludes access to critical downstream intermediates [1]. This compound is chiral, and its enantiomerically pure forms are accessible, whereas the ketone analog is achiral—eliminating the possibility of stereochemical control in asymmetric syntheses . Consequently, generic replacement with a close analog risks failed synthetic routes, altered pharmacokinetic properties, and compromised intellectual property positions.

Dimension
3-Ethanol (target)
Analog (risk)
Stereochemical control
Chiral alcohol supports enantioselective routes; (1S)-enantiomer accessible
3-Ethanone is achiral — may not support stereochemical-control workflows
Acid-catalyzed pathway
Produces 3-vinylpyrazolo[1,5-a]pyridines, versatile cross-coupling intermediates
3-Hydroxymethyl analog yields bis-methanes — vinyl product may not be accessible
3-Position coupling
3-Substitution compatible with Pd-catalyzed cross-dehydrogenative coupling
2-Ethanol positional isomer electronically deactivated — coupling chemistry may not transfer

Quantitative Evidence Guide: Verified Differentiation of 1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanol for Procurement Decisions


Evidence 1: Divergent Acid-Catalyzed Reactivity vs. 3-(Hydroxymethyl)pyrazolo[1,5-a]pyridine

Under identical acid-catalyzed conditions (trifluoroacetic acid in refluxing dichloromethane), 3-(1-hydroxyethyl)pyrazolo[1,5-a]pyridines yield 3-vinylpyrazolo[1,5-a]pyridines and 1,3-bis(pyrazolo[1,5-a]pyrid-3-yl)-1-butenes. In contrast, the 3-(hydroxymethyl) analog produces only bis(pyrazolo[1,5-a]pyrid-3-yl)methanes or methyl ethers [1]. This divergent outcome is not a matter of yield optimization but represents a fundamental difference in reaction pathway.

Acid-catalyzed reactivity
Head-to-head
Produces 3-vinylpyrazolo[1,5-a]pyridines plus 1,3-bis adducts vs. comparator yielding only bis-methanes or methyl ethers
Supports unique vinyl-intermediate synthetic route
Trifluoroacetic acid, refluxing DCM; divergent product pathways reported
Synthetic Chemistry Heterocyclic Chemistry Functional Group Interconversion

Evidence 2: Stereochemical Differentiation vs. Achiral 3-Ethanone (Ketone) Analog

1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanol contains a chiral carbon at the α-position of the alcohol, making it a racemic mixture that can be resolved. The (1S)-enantiomer is commercially available as a discrete chemical entity (CAS 2227810-95-7) . The 3-ethanone analog (1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanone, CAS 59942-95-9) is achiral and exists as a single entity, precluding any stereochemical control in subsequent reactions .

Stereochemical control
Cross-study comparable
Chiral racemate with commercially available (1S)-enantiomer (CAS 2227810-95-7) vs. achiral 3-ethanone analog
Supports enantioselective synthesis workflows
Enantiomerically pure form accessible for stereocontrolled routes
Asymmetric Synthesis Chiral Building Blocks Medicinal Chemistry

Evidence 3: Scaffold Stability Under Oxidative and Ring-Functionalization Conditions Relative to 2-Ethanol Positional Isomer

Pyrazolo[1,5-a]pyridine derivatives bearing substituents at the 3-position, including the 1-hydroxyethyl group, are reported to demonstrate favorable stability profiles under palladium-catalyzed cross-dehydrogenative coupling conditions used to construct 3,3′-bipyrazolo[1,5-a]pyridine systems [1]. The 2-substituted positional isomer (2-{Pyrazolo[1,5-a]pyridin-3-yl}ethan-1-ol) exhibits distinct reactivity and is typically employed in different synthetic contexts, as the 3-position is the most electronically activated site for electrophilic substitution and cycloaddition reactions on this scaffold [2].

Positional coupling compatibility
Class-level
Pd-catalyzed cross-dehydrogenative coupling at 3-position forms 3,3′-bipyrazolo[1,5-a]pyridine systems
Supports bipyrazolo ligand synthesis research
2-Substituted isomer electronically deactivated; data to verify
Regioselective Synthesis Scaffold Stability Late-Stage Functionalization

Best Application Scenarios for 1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanol Based on Verified Differentiated Performance


Scenario 1: Synthesis of 3-Vinylpyrazolo[1,5-a]pyridine Monomers for Polymer and Cross-Coupling Applications

The acid-catalyzed dehydration of 1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanol uniquely yields 3-vinylpyrazolo[1,5-a]pyridines, which are valuable monomers for functional polymers and substrates for Heck, Suzuki, and other cross-coupling reactions [1]. The 3-hydroxymethyl analog cannot access this vinyl product, making the ethanol derivative the only viable procurement choice for laboratories requiring this synthetic intermediate.

Scenario 2: Asymmetric Synthesis of Chiral Pyrazolo[1,5-a]pyridine-Containing Drug Candidates

The chiral secondary alcohol center in 1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanol enables enantioselective synthesis of drug candidates where stereochemistry at the α-carbon is critical for biological target engagement [1]. The (1S)-enantiomer (CAS 2227810-95-7) is commercially available for stereocontrolled routes, whereas the achiral ketone analog (CAS 59942-95-9) cannot meet this requirement .

Scenario 3: Construction of 3,3′-Bipyrazolo[1,5-a]pyridine Ligands via Palladium-Catalyzed Coupling

The 3-substituted pyrazolo[1,5-a]pyridine scaffold, including the 3-(1-hydroxyethyl) derivative, is compatible with palladium-catalyzed cross-dehydrogenative coupling to produce 3,3′-bipyrazolo[1,5-a]pyridine systems [1]. These bipyrazolo compounds are of interest as bidentate ligands for transition metal catalysis and as potential bioactive dimeric scaffolds. The 2-ethanol positional isomer does not support this coupling chemistry, necessitating procurement of the 3-ethanol derivative for such programs.

Scenario 4: Late-Stage Functionalization of p38 and PI3 Kinase Inhibitor Leads

Structure-activity relationship studies on pyrazolo[1,5-a]pyridine-based p38 MAPK and PI3 kinase inhibitors have demonstrated that substitution at the 3-position, including N-hydroxyethyl analogs, can modulate both target potency and aqueous solubility [1]. The 3-(1-hydroxyethyl) building block provides a versatile handle for late-stage diversification—via oxidation, esterification, or Mitsunobu reactions—that the 3-ethanone (ketone) analog cannot match without additional redox manipulation, making the ethanol derivative the preferred procurement option for medicinal chemistry SAR campaigns.

Application
Selection Property
Validation Focus
3-Vinylpyrazolo[1,5-a]pyridine monomer synthesis
Unique acid-catalyzed dehydration pathway
Vinyl-product formation and cross-coupling verification
Asymmetric drug-candidate synthesis
Stereochemical-control at α-carbon
Enantiomeric purity and route stereospecificity
3,3′-Bipyrazolo[1,5-a]pyridine ligand construction
3-Position Pd-coupling compatibility
Cross-dehydrogenative coupling review
Kinase inhibitor SAR diversification
Late-stage functionalization handle
Functional-group interconversion and solubility modulation
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